Vasculogenic Mimicry Inhibition in Glioblastoma: Moroidin vs. No Comparator Data for Celogentin C
Moroidin significantly inhibits vasculogenic mimicry (VM) formation in glioblastoma (GBM) cells at non-cytotoxic concentrations, a functional activity not reported for celogentin C or other moroidin analogs. At sublethal concentrations, moroidin suppressed cell migration, tube formation, and expression of α-SMA and MMP-9, and reduced phosphorylated ERK levels while inhibiting β-catenin activation [1]. This represents a mechanistic differentiation: celogentin C is characterized solely by tubulin polymerization inhibition and cytotoxicity, whereas moroidin possesses a dual profile of antimitotic and anti-VM activity.
| Evidence Dimension | Vasculogenic mimicry inhibition in GBM cells |
|---|---|
| Target Compound Data | Significant inhibition of VM formation at non-cytotoxic concentrations; suppressed N-cadherin and vimentin expression in concentration-dependent manner |
| Comparator Or Baseline | Celogentin C: No published data on VM inhibition; activity limited to tubulin polymerization and cytotoxicity |
| Quantified Difference | Moroidin uniquely inhibits VM formation; celogentin C lacks this activity in available literature |
| Conditions | Human GBM cell lines (U87, U251) in vitro; sublethal concentrations (below cytotoxic IC50) |
Why This Matters
This distinction is critical for researchers investigating glioblastoma anti-angiogenic therapy resistance, as VM represents an alternative tumor vascularization pathway not targeted by conventional tubulin inhibitors.
- [1] Cyclopeptide moroidin inhibits vasculogenic mimicry formed by glioblastoma cells via regulating β-catenin activation and EMT pathways. J Biomed Res. 2024;38(4):322-333. View Source
